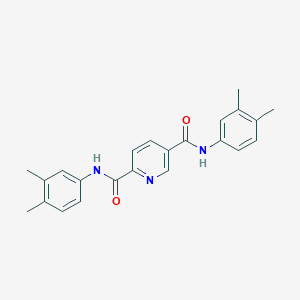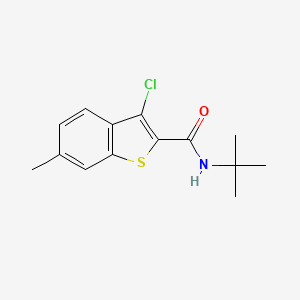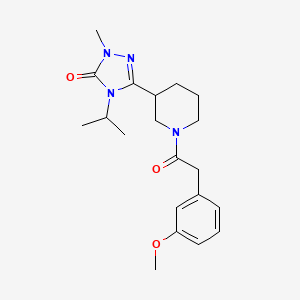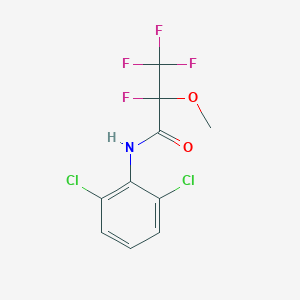![molecular formula C16H12N4O5 B11117789 2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11117789.png)
2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CYANOPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, a phenoxy group, and a hydrazide moiety
Preparation Methods
The synthesis of 2-(2-CYANOPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-cyanophenol with an appropriate reagent to form the phenoxy intermediate.
Hydrazide formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.
Condensation reaction: The final step involves the condensation of the hydrazide derivative with 2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-(2-CYANOPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or nitro groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-CYANOPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-CYANOPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
2-(2-CYANOPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
2-Cyano-N’-(4-hydroxyphenyl)methyleneacetohydrazide: This compound has a similar structure but lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(2-Cyanophenoxy)acetohydrazide:
Properties
Molecular Formula |
C16H12N4O5 |
|---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12N4O5/c17-8-11-3-1-2-4-15(11)25-10-16(22)19-18-9-12-7-13(20(23)24)5-6-14(12)21/h1-7,9,21H,10H2,(H,19,22)/b18-9+ |
InChI Key |
YCMKPNFXHHOKST-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11117706.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11117710.png)
![4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid](/img/structure/B11117711.png)
![3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11117726.png)
![[2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid](/img/structure/B11117729.png)


![2,2'-{propane-2,2-diylbis[benzene-4,1-diyloxybenzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11117751.png)
![2-[1-(acetyloxy)ethyl]-2-{[(1-methyl-4-propylpyrrolidin-2-yl)carbonyl]amino}-6-(methylsulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (non-preferred name)](/img/structure/B11117764.png)


![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B11117773.png)
![4-amino-N-(2,4-dimethylphenyl)-N'-[(phenylcarbonyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11117779.png)
![1-[3-(2-methoxyphenoxy)propyl]-2,5,6-trimethyl-1H-benzimidazole](/img/structure/B11117786.png)
